molecular formula C20H14N2O3S B11969305 Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate

Cat. No.: B11969305
M. Wt: 362.4 g/mol
InChI Key: MWIYCFCUXHYRJN-UHFFFAOYSA-N
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Description

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate is a complex organic compound with the molecular formula C20H14N2O3S and a molecular weight of 362.41 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-D]pyrimidine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-D]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The phenyl group is then introduced through a substitution reaction, followed by the attachment of the benzoate moiety via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)benzoate include:

Uniqueness

What sets this compound apart is its unique combination of the thieno[2,3-D]pyrimidine core with a benzoate moiety. This structure imparts specific chemical properties and biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate

InChI

InChI=1S/C20H14N2O3S/c1-24-20(23)14-7-9-15(10-8-14)25-18-17-16(13-5-3-2-4-6-13)11-26-19(17)22-12-21-18/h2-12H,1H3

InChI Key

MWIYCFCUXHYRJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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